6-Nitrobenzo[d]thiazole-2-carbonitrile
Overview
Description
Preparation Methods
The typical synthetic route involves dissolving benzothiazole in concentrated nitric acid, followed by the addition of concentrated sulfuric acid to achieve nitration . The resulting 6-nitrobenzothiazole is then reacted with a suitable cyanating agent to introduce the cyano group at the 2-position . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields .
Chemical Reactions Analysis
6-Nitrobenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and nucleophiles such as amines for substitution reactions . Major products formed from these reactions include 6-aminobenzo[d]thiazole-2-carbonitrile and various substituted derivatives .
Scientific Research Applications
6-Nitrobenzo[d]thiazole-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Nitrobenzo[d]thiazole-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways . The nitro and cyano groups play crucial roles in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
6-Nitrobenzo[d]thiazole-2-carbonitrile can be compared with similar compounds such as:
6-Nitrobenzothiazole: Lacks the cyano group, making it less versatile in certain synthetic applications.
2-Cyano-6-nitrobenzothiazole: Another name for this compound, highlighting the same structure.
6-Aminobenzo[d]thiazole-2-carbonitrile: Formed by the reduction of the nitro group, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of nitro and cyano groups, which confer distinct chemical properties and reactivity .
Biological Activity
6-Nitrobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a benzothiazole core with a nitro group at the 6-position and a carbonitrile group at the 2-position. This unique configuration contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit various enzymes and pathways critical for pathogen survival and proliferation.
Enzyme Inhibition
One of the notable mechanisms is the inhibition of enzymes involved in microbial cell wall synthesis, similar to other benzothiazole derivatives. For example, it has been shown to inhibit the enzyme DprE1, which is essential for mycobacterial cell wall biosynthesis, thereby exhibiting anti-tubercular properties .
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains and fungi. For instance, it has shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans .
- Anticancer Potential : The compound has been evaluated for its anticancer activities. Research indicates that it can induce apoptosis in cancer cells through various pathways, making it a candidate for further development as an anticancer agent .
- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases .
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. It demonstrated superior efficacy against multi-drug resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .
- Anticancer Activity : A study evaluating the cytotoxic effects of this compound on pancreatic cancer cell lines reported significant growth inhibition at low concentrations. The underlying mechanism was linked to the induction of oxidative stress in cancer cells .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups, indicating its potential as an effective treatment option .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other benzothiazole derivatives.
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Amino-6-nitrobenzothiazole | Amino group instead of carbonitrile | Antimicrobial and anticancer |
Benzothiazole-6-carboxylic acid | Carboxylic acid group | Antimicrobial but less potent |
2-Methyl-4-nitrobenzothiazole | Methyl group at position 2 | Moderate antimicrobial activity |
The presence of both nitro and carbonitrile groups in this compound enhances its reactivity and biological activity compared to other derivatives.
Properties
IUPAC Name |
6-nitro-1,3-benzothiazole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3N3O2S/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTRWBUZKBTJBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442742 | |
Record name | 6-Nitrobenzo[d]thiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188672-83-5 | |
Record name | 6-Nitrobenzo[d]thiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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